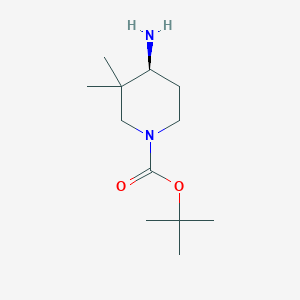
(S)-Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate is a useful research compound. Its molecular formula is C12H24N2O2 and its molecular weight is 228.336. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(S)-Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate, a compound with the CAS number 1357600-60-2, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C₁₂H₂₄N₂O₂, with a molecular weight of 228.331 g/mol. The compound exhibits a density of approximately 1.0 g/cm³ and a boiling point around 293.9 °C at 760 mmHg . Its structure is characterized by a piperidine ring substituted with an amino group and a tert-butyl ester.
Anticancer Properties
Recent studies have indicated that derivatives of piperidine, including this compound, demonstrate significant anticancer activity. For instance, research has shown that certain piperidine derivatives can induce apoptosis in cancer cell lines such as FaDu hypopharyngeal tumor cells . The mechanism often involves the activation of specific receptors that modulate cell proliferation and survival pathways.
Table 1: Anticancer Activity Summary
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | FaDu | [specific value needed] | Apoptosis induction |
| Reference Drug (Bleomycin) | FaDu | [specific value needed] | DNA damage |
Neuroprotective Effects
Piperidine derivatives have also been studied for their neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer’s. Some studies suggest that compounds similar to this compound can inhibit cholinesterase activity and reduce amyloid-beta aggregation, which are critical factors in Alzheimer's pathology .
Table 2: Neuroprotective Activity Summary
| Compound | Target Enzyme | IC50 (µM) | Effect |
|---|---|---|---|
| This compound | Cholinesterase | [specific value needed] | Inhibition |
| Reference Compound | Donepezil | [specific value needed] | Inhibition |
Antiviral Activity
Emerging data suggests that certain piperidine compounds exhibit antiviral properties against HIV. A study screening various compounds revealed that some piperidine derivatives possess moderate to excellent potency against HIV strains. The selectivity index (SI) for these compounds indicates their potential as therapeutic agents .
Table 3: Antiviral Activity Summary
| Compound | Virus Strain | EC50 (nM) | CC50 (µM) | SI |
|---|---|---|---|---|
| This compound | HIV-1 IIIB | [specific value needed] | [specific value needed] | [specific value needed] |
| Reference Drug (Efavirenz) | HIV-1 IIIB | [specific value needed] | [specific value needed] | [specific value needed] |
Case Studies
- Study on Anticancer Activity : A detailed investigation into the cytotoxic effects of various piperidine derivatives demonstrated that modifications to the piperidine ring can enhance anticancer activity. The study highlighted the importance of structural features in mediating interactions with target proteins involved in cancer progression .
- Neuroprotective Mechanisms : Another research effort focused on the neuroprotective mechanisms of piperidine derivatives against oxidative stress in neuronal cells. The findings indicated that these compounds could reduce oxidative damage and improve cell viability under stress conditions .
特性
IUPAC Name |
tert-butyl (4S)-4-amino-3,3-dimethylpiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-7-6-9(13)12(4,5)8-14/h9H,6-8,13H2,1-5H3/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNJCZOJFFXXZKR-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCC1N)C(=O)OC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CN(CC[C@@H]1N)C(=O)OC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














